molecular formula C12H10N2O B610862 SKA-121

SKA-121

Cat. No.: B610862
M. Wt: 198.22 g/mol
InChI Key: JEGUERWMMMQFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: SKA-121 is synthesized through an isosteric replacement approach. The detailed synthetic route involves the formation of the naphtho[2,1-d]oxazol-2-amine structure, which is a key component of this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in laboratories for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: SKA-121 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents at controlled temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its high selectivity for KCa3.1 channels over other potassium channels. This selectivity makes it a valuable tool for studying the specific roles of KCa3.1 channels in various physiological and pathological processes .

Properties

IUPAC Name

5-methylbenzo[g][1,3]benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGUERWMMMQFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does SKA-121 interact with its target and what are the downstream effects?

A1: this compound binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by this compound has been linked to blood pressure regulation [].

Q2: What are the structural determinants for this compound's selectivity towards KCa3.1 over KCa2 channels?

A2: this compound displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. This compound forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.

Q3: What is the significance of the 5-methyl group in this compound for its selectivity profile?

A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in this compound []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].

Q4: Have any in vivo studies been conducted with this compound, and what were the outcomes?

A4: Yes, this compound has been investigated in vivo using blood pressure telemetry experiments []. Administration of this compound (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].

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